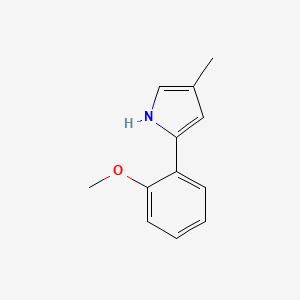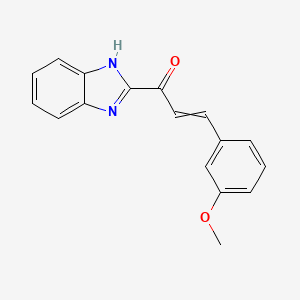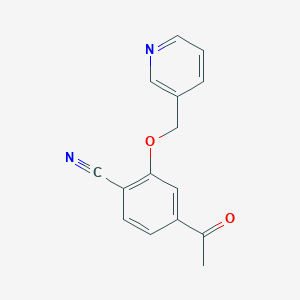
2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the purine ring, and a 1-methyl-1H-pyrazol-4-yl group at the 9 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Chlorination: The purine derivative is chlorinated at the 2 and 6 positions using reagents such as phosphorus pentachloride or thionyl chloride.
Pyrazole Introduction: The 1-methyl-1H-pyrazol-4-yl group is introduced through a nucleophilic substitution reaction. This involves reacting the chlorinated purine with 1-methyl-1H-pyrazole in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can be used in the presence of bases like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of purine N-oxides.
Reduction Products: Reduction can result in the formation of dihydropurine derivatives.
Scientific Research Applications
2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The exact pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropurine: Lacks the 1-methyl-1H-pyrazol-4-yl group.
9-(1-methyl-1H-pyrazol-4-yl)-9H-purine: Lacks the chlorine atoms at the 2 and 6 positions.
2,6-Dichloro-9H-purine: Lacks the 1-methyl-1H-pyrazol-4-yl group.
Uniqueness
2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine is unique due to the presence of both chlorine atoms and the 1-methyl-1H-pyrazol-4-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H6Cl2N6 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
2,6-dichloro-9-(1-methylpyrazol-4-yl)purine |
InChI |
InChI=1S/C9H6Cl2N6/c1-16-3-5(2-13-16)17-4-12-6-7(10)14-9(11)15-8(6)17/h2-4H,1H3 |
InChI Key |
TUMYZSXRMYKNMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)N2C=NC3=C2N=C(N=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Acetyl-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13690052.png)
![Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13690053.png)



![2-(3-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13690065.png)






